4-(2-{1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperidinyl}ethyl)morpholine (V-0219) is a small-molecule positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R) [ [] ]. It belongs to the class of heterocyclic compounds and plays a significant role in scientific research due to its potential therapeutic applications in treating type-2 diabetes and obesity. V-0219 enhances the efficacy of GLP-1R stimulation by increasing the receptor's response to the endogenous agonist GLP-1.
The enantioselective synthesis of V-0219 is described in [ [] ]. The synthetic route involves several steps, starting from commercially available materials. Key steps include the construction of the 1,2,4-oxadiazole ring, the formation of the piperidine ring, and the attachment of the morpholine moiety. The synthesis yields both enantiomers of V-0219, allowing for the investigation of their individual pharmacological properties.
V-0219 consists of a central piperidine ring substituted with a 5-cyclopentyl-1,2,4-oxadiazol-3-ylmethyl group at the nitrogen atom and an ethylmorpholine group at the 2-position. The structure is characterized by the presence of multiple heterocyclic rings and a flexible linker region. The (S)-enantiomer of V-0219 exhibits higher potency and oral efficacy compared to the (R)-enantiomer [ [] ].
V-0219 acts as a positive allosteric modulator of the GLP-1R [ [] ]. It binds to a site on the receptor distinct from the GLP-1 binding site and enhances the receptor's response to GLP-1. The exact mechanism of this allosteric modulation is not fully elucidated, but it likely involves conformational changes in the GLP-1R upon V-0219 binding, leading to increased signaling activity.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: